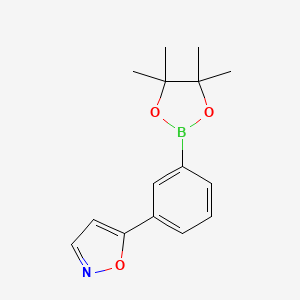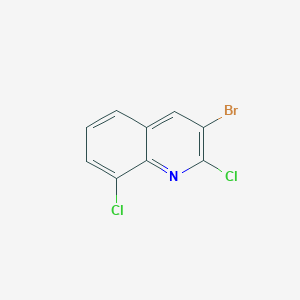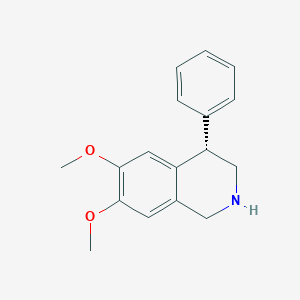
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to an isoxazole ring. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Formation of Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is generated from the corresponding oxime, which undergoes dehydration.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a cross-coupling reaction where the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Substitution Reactions: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic ester group.
Aplicaciones Científicas De Investigación
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Pinacolborane: A borane derivative used in hydroboration reactions.
Uniqueness
5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole is unique due to the presence of both a boronic ester group and an isoxazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic esters or isoxazole derivatives.
Propiedades
Fórmula molecular |
C15H18BNO3 |
|---|---|
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-8-9-17-18-13/h5-10H,1-4H3 |
Clave InChI |
WFBJKOPPYNHWQM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)
![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)






![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)

![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)
